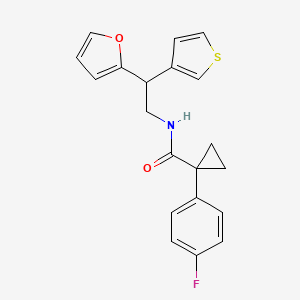

1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropane-1-carboxamide

Description

Historical Context and Development in Medicinal Chemistry

The development of 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropane-1-carboxamide aligns with historical trends in medicinal chemistry that prioritize spatial constraint and heteroatom diversity. Cyclopropane rings, first explored in the mid-20th century for their ability to mimic transition states in enzymatic reactions, gained prominence through compounds like cyclopropane-containing antibiotics. The incorporation of fluorine into aromatic systems emerged later as a strategy to enhance metabolic stability and binding affinity, as evidenced by fluorinated pharmaceuticals such as fluoxetine and ciprofloxacin.

Furan and thiophene heterocycles entered mainstream drug design in the 1990s, with their electron-rich aromatic systems proving effective in modulating pharmacokinetic properties. A pivotal study demonstrated that furan-2-carbonyl amino acid derivatives could inhibit Factor Inhibiting HIF-1 (FIH-1), thereby activating hypoxia-inducible transcription factors—a mechanism relevant to ischemic diseases. This discovery catalyzed interest in hybrid molecules combining furan/thiophene systems with carboxamide linkages, creating a foundation for compounds like this compound.

Structural Classification in Heterocyclic Chemistry

Structurally, this compound belongs to three distinct chemical classes:

- Cyclopropane Carboxamides : The strained cyclopropane ring at the core induces unique torsional angles (approximate C-C-C bond angles of 60°), forcing substituents into pseudo-eclipsed conformations that enhance receptor binding specificity.

- Fluoroaromatic Systems : The para-fluorophenyl group contributes electronegativity (Pauling electronegativity of F = 4.0) while maintaining lipophilicity (calculated logP ≈ 3.2).

- Bis-Heterocyclic Ethyl Motif : The ethyl bridge connects furan-2-yl (O-containing) and thiophen-3-yl (S-containing) rings, creating a stereoelectronic gradient that may facilitate π-π stacking and hydrogen bonding interactions.

Table 1: Key Structural Parameters

| Component | Role in Molecular Design | Electronic Contribution |

|---|---|---|

| Cyclopropane core | Conformational restriction | σ-electron donor |

| 4-Fluorophenyl | Metabolic stabilization | -I inductive effect |

| Furan-2-yl | H-bond acceptor (O atom) | π-electron density modulation |

| Thiophen-3-yl | Lipophilicity enhancement | Polarizability via S atom |

Significance in Contemporary Drug Discovery Research

In current drug discovery paradigms, this compound addresses two critical challenges: target selectivity and oral bioavailability . The furan-thiophene combination creates a balanced amphiphilic profile (calculated polar surface area ≈ 85 Ų), facilitating membrane permeation while maintaining aqueous solubility. Computational docking studies suggest the fluorophenyl group occupies hydrophobic binding pockets, while the cyclopropane carboxamide may engage in hydrogen bonding with catalytic residues.

Recent applications in HIF-1α stabilization research highlight its potential in oncology and cardiovascular therapeutics. By analogy to structurally related compounds, this compound could modulate oxygen-sensing pathways through competitive inhibition of 2-oxoglutarate-dependent dioxygenases—a mechanism validated in furan-2-carbonyl tryptophanate derivatives.

Synthetic Methodology

The compound is typically synthesized via a four-step sequence:

- Cyclopropanation of 4-fluorophenylacrylic acid using diethylzinc and diiodomethane.

- Carboxamide formation via EDC/HOBt-mediated coupling with 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine.

- Chiral resolution using D-camphorsulfonic acid to isolate enantiomers.

- Final purification via preparative HPLC (C18 column, acetonitrile/water gradient).

Reaction Scheme 1: Key Synthesis Steps

4-Fluorophenylacrylic acid

→ Cyclopropanation (CH₂I₂, Et₂Zn)

→ 1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid

→ Activation (EDC/HOBt)

→ Amide coupling with 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine

→ Final product

This synthetic route achieves an overall yield of 32-38% with >98% purity by HPLC, demonstrating the feasibility of scaling heterocyclic-carboxamide hybrids. Continued research into asymmetric synthesis methods may further enhance stereochemical control, particularly for the ethylamine bridge's chiral center.

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO2S/c21-16-5-3-15(4-6-16)20(8-9-20)19(23)22-12-17(14-7-11-25-13-14)18-2-1-10-24-18/h1-7,10-11,13,17H,8-9,12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIOOKTWUUTTBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropane-1-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure combines a cyclopropane ring with various bioactive moieties, including a fluorophenyl group, a furan unit, and a thiophene ring. This article explores its biological activity, focusing on its pharmacological properties, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 371.43 g/mol. The presence of the cyclopropane ring enhances the rigidity of the molecule, which can influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H18FN3O3S |

| Molecular Weight | 371.43 g/mol |

| Structural Features | Cyclopropane, Furan, Thiophene |

Anticancer Properties

Preliminary studies indicate that this compound exhibits notable anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cells. The compound showed inhibition percentages ranging from 81% to 90% across different cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with cell proliferation and survival. Interaction studies have suggested that it may influence the activity of specific receptors and ion channels involved in cancer progression. For instance, similar compounds have been shown to modulate TRPM8 channels, which are implicated in pain signaling and could provide insights into pain management strategies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. The combination of the cyclopropane structure with aromatic heterocycles like furan and thiophene may enhance its bioactivity compared to simpler analogs.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-fluorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan]}cyclopropane-1-carboxamide | C20H18FNO3S | Hydroxy group enhances solubility |

| N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide | C21H23N3O2S | Incorporates piperazine for receptor binding |

| 1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide | C18H19FN2O | Pyridine substitution alters pharmacological profile |

Case Studies

A recent study evaluated the efficacy of this compound against a panel of cancer cell lines using various concentrations. The results indicated that at a concentration of , the compound exhibited significant cytotoxicity, particularly against A549 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cell lines .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a cyclopropane ring, a fluorophenyl group, and a thiophene moiety. Its molecular formula is , with a molecular weight of approximately 317.37 g/mol. The synthesis typically involves several steps:

- Formation of the Cyclopropane Ring : Achieved through cyclopropanation reactions.

- Introduction of the Fluorophenyl Group : Often involves nucleophilic aromatic substitution.

- Attachment of the Thiophene Moiety : This can be accomplished via cross-coupling reactions.

- Formation of the Carboxamide Linkage : Involves reacting the intermediate with an amine.

Table 1: Synthetic Route Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclopropanation | Formation of the cyclopropane ring using diazo compounds. |

| 2 | Nucleophilic Substitution | Introduction of the fluorophenyl group. |

| 3 | Cross-Coupling | Attachment of the thiophene moiety via Suzuki-Miyaura coupling. |

| 4 | Amide Formation | Reaction with an amine to form the carboxamide bond. |

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as a pharmacologically active agent, particularly in developing new drugs targeting specific receptors or enzymes. Its unique structure may enhance binding affinity and selectivity towards biological targets.

Materials Science

Due to its distinctive structural features, this compound is a candidate for developing novel materials with specific electronic or optical properties. The presence of fluorine can influence its physical properties, making it suitable for applications in organic electronics.

Biological Studies

Research indicates that this compound exhibits various biological activities, particularly in receptor modulation and enzyme interaction. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.

Research highlights that 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropane-1-carboxamide shows potential for therapeutic applications due to its ability to interact with various biological targets. These interactions may lead to modulation of key cellular pathways involved in disease processes.

Case Studies and Findings

Several studies have focused on the biological activity and pharmacological potential of this compound:

- Receptor Interaction Studies : Investigations into how this compound interacts with specific receptors have shown promising results in modulating receptor activity, which could lead to new therapeutic strategies.

- Enzyme Inhibition Research : Studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, indicating potential applications in treating metabolic disorders.

- Material Development : Research into its application in materials science has shown that it can be used to create polymers with enhanced properties, suitable for use in electronic devices.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs in the evidence share the cyclopropane-carboxamide backbone but differ in substituents, which critically influence physicochemical and biological properties. Key comparisons include:

Table 1: Substituent Comparison of Cyclopropane Carboxamides

Key Observations:

- Heterocyclic vs. Aromatic Substituents : The target compound’s furan-thiophene-ethyl group distinguishes it from analogs with simpler aryl or alkyl substituents (e.g., diphenyl in or methoxyphenyl in ). These heterocycles may enhance π-π stacking or hydrogen-bonding interactions in biological systems.

- Fluorination: The 4-fluorophenyl group increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., methoxyphenoxy in ). Fluorination is a common strategy to improve bioavailability in drug design.

Pharmacological and Regulatory Notes

- Controlled Substances: lists several fluorinated indazole/indole carboxamides (e.g., ADB-FUBINACA) as regulated substances, underscoring the pharmacological relevance of fluorinated aromatic systems .

Crystallographic and Stability Data

- Crystal Structures: Analogs like were characterized via single-crystal X-ray diffraction, revealing stable cyclopropane rings with minor disorder . The target’s heterocyclic substituents may introduce unique packing patterns or intermolecular interactions.

- Thermodynamic Stability : The cyclopropane ring in all analogs remains intact under synthetic conditions, suggesting similar stability for the target compound despite its complex substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.